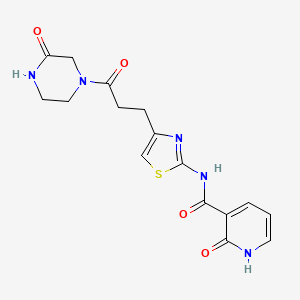![molecular formula C10H16N2OS B2525358 [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine CAS No. 953906-27-9](/img/structure/B2525358.png)
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is a chemical compound with the molecular formula C10H16N2OS . It has a molecular weight of 212.32 . The IUPAC name for this compound is 2-(4-morpholinyl)-2-(3-thienyl)ethanamine .
Molecular Structure Analysis
The InChI code for “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is 1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
- Anti-Inflammatory Properties MEPC exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases.
- Anti-Tumor Activity Studies have highlighted MEPC’s ability to inhibit tumor growth. It interferes with cancer cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy.
- MEPC has been investigated as a potential LRRK2 kinase inhibitor. LRRK2 is implicated in Parkinson’s disease (PD), and inhibiting it could be beneficial for PD treatment .
- Novel derivatives of MEPC, such as N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine, have demonstrated potent antibacterial activity. These compounds could contribute to combating bacterial infections .
LRRK2 Kinase Inhibition
Antibacterial Properties
Kinome Selectivity Optimization
Mécanisme D'action
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . They are used in a wide range of applications, including as building blocks in the synthesis of pharmaceuticals . Morpholine derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Thiophenes
are aromatic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene derivatives, like the 3-thienyl group in “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine”, are common in biologically active compounds and drugs . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Propriétés
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADONCRQFJDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)



![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)
